molecular formula C19H17N3O B2543893 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline CAS No. 1203226-09-8

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline

Cat. No. B2543893
CAS RN: 1203226-09-8
M. Wt: 303.365
InChI Key: FYHTVCUKLMVBIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of elemental analysis, NMR, and single crystal X-ray diffraction to characterize the molecular structure. For instance, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is detailed, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular conformation . Additionally, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various substituted amino- and chloro-pyrimidine derivatives is described, indicating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of related compounds is often stabilized by hydrogen bonds, as seen in the crystal structure of the compound studied in paper , where an S(6) ring motif is generated. The crystal packing is further stabilized by supramolecular chains and networks formed through hydrogen bonding. These structural details are crucial for understanding the molecular conformation and stability of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives include the transformation of methoxy-pyrimidinones into amino-derivatives and chloro-pyrimidines . These reactions are facilitated by reagents such as SOCl2 and DMF, indicating the reactivity of the pyrimidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the intramolecular hydrogen bond in the compound from paper contributes to its stability. Theoretical studies using DFT calculations provide insights into the electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, which are indicative of the biological activity of these compounds . Thermo dynamical properties at different temperatures are also calculated, showing the relationship between these properties and temperature .

Scientific Research Applications

Optoelectronic Materials Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research has highlighted the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of such compounds are particularly important for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, these compounds have potential as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Synthesis Methodologies

A Facile Entry to Pyrimido[4,5-b]Quinolines and Its Thio Analogues : This study describes a novel method for synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, starting from barbituric acid derivatives. These compounds have been noted for their significant therapeutic importance, providing a straightforward synthesis approach in good yields (Nandha kumar et al., 2001).

Biological Activities

Pyrrolobenzimidazoles in Cancer Treatment : The design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, including the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), have been discussed. These compounds represent a new class of antitumor agents with advantages over other such agents, showing promise in cancer treatment (Skibo, 1998).

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) : This review focuses on the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting their broad applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic applications (Parmar et al., 2023).

Research Developments in the Syntheses, Anti-inflammatory Activities and Structure–Activity Relationships of Pyrimidines : This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives. It emphasizes the potential of pyrimidines as anti-inflammatory agents, suggesting directions for future research to develop new pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-23-16-8-6-14(7-9-16)17-12-19(21-13-20-17)22-11-10-15-4-2-3-5-18(15)22/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHTVCUKLMVBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline

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